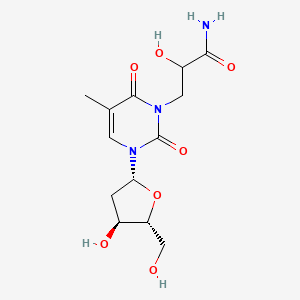
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine is a thymidine derivative with the molecular formula C13H19N3O7. This compound is characterized by the presence of an amino group, a hydroxyl group, and an oxo group attached to a propyl chain, which is further connected to the thymidine moiety. Thymidine itself is a nucleoside component of DNA, playing a crucial role in the replication and repair of genetic material.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine typically involves multi-step organic reactions. One common approach is the modification of thymidine through the introduction of the amino, hydroxyl, and oxo groups. This can be achieved through a series of protection and deprotection steps, followed by selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The specific conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may result in a secondary alcohol.
Scientific Research Applications
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying DNA replication and repair mechanisms.
Industry: It may be utilized in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine involves its incorporation into DNA, where it can interfere with the normal replication process. This can lead to the inhibition of DNA synthesis, making it a potential candidate for antiviral or anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
Comparison with Similar Compounds
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another thymidine derivative with similar structural features.
5-Fluorouracil: A thymidine analog used in cancer treatment.
Zidovudine: An antiviral drug that is also a thymidine analog.
Uniqueness
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
826995-08-8 |
|---|---|
Molecular Formula |
C13H19N3O7 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
2-hydroxy-3-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanamide |
InChI |
InChI=1S/C13H19N3O7/c1-6-3-15(10-2-7(18)9(5-17)23-10)13(22)16(12(6)21)4-8(19)11(14)20/h3,7-10,17-19H,2,4-5H2,1H3,(H2,14,20)/t7-,8?,9+,10+/m0/s1 |
InChI Key |
ZBXXLDDYOIALQB-NKSXPTFNSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC(C(=O)N)O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC(C(=O)N)O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















